molecular formula C17H22N4S B5694362 N-(2,3-dimethyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide

N-(2,3-dimethyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide

Numéro de catalogue B5694362
Poids moléculaire: 314.5 g/mol
Clé InChI: GLRJYEQAQWEQIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dimethyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide, commonly known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. This compound has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.

Mécanisme D'action

DMQX is a competitive antagonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. By binding to the receptor, DMQX prevents the activation of the receptor by glutamate, thereby blocking the excitatory effects of the neurotransmitter. This mechanism of action is believed to underlie the potential therapeutic effects of DMQX in neurological and psychiatric disorders.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects. In animal studies, DMQX has been shown to reduce seizure activity, suggesting a potential therapeutic role in epilepsy. DMQX has also been shown to reduce depressive-like behavior in animal models, suggesting a potential role in the treatment of depression. Additionally, DMQX has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of addiction.

Avantages Et Limitations Des Expériences En Laboratoire

DMQX has several advantages for use in lab experiments. It is a highly selective antagonist of the AMPA receptor, which allows for precise manipulation of the receptor without affecting other neurotransmitter systems. Additionally, DMQX has a long half-life, which allows for sustained blockade of the receptor. However, DMQX has several limitations for use in lab experiments. It is a relatively large molecule, which can limit its ability to cross the blood-brain barrier. Additionally, DMQX has a relatively low solubility in water, which can limit its use in certain experimental protocols.

Orientations Futures

There are several possible future directions for research on DMQX. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing novel analogs of DMQX with improved pharmacological properties. Additionally, future research could explore the potential therapeutic applications of DMQX in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, future research could explore the potential use of DMQX as a tool for investigating the role of the AMPA receptor in the brain.
Conclusion
DMQX is a potent and selective antagonist of the AMPA receptor that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. Its mechanism of action involves blocking the excitatory effects of glutamate, which is believed to underlie its therapeutic effects. DMQX has several advantages for use in lab experiments, but also has several limitations. Possible future directions for research on DMQX include optimizing the synthesis method, developing novel analogs, exploring new therapeutic applications, and investigating its use as a research tool.

Méthodes De Synthèse

DMQX can be synthesized using a multi-step process starting from 2,3-dimethylquinoxaline. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the quinoxaline ring. The resulting compound is then reacted with 4-methylpiperidine-1-carbothioamide to yield DMQX. The final product can be purified using column chromatography.

Applications De Recherche Scientifique

DMQX has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders, including epilepsy, depression, and addiction. In animal studies, DMQX has been shown to block the excitatory effects of glutamate, which is believed to play a key role in the development and progression of these disorders.

Propriétés

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4S/c1-11-6-8-21(9-7-11)17(22)20-14-4-5-15-16(10-14)19-13(3)12(2)18-15/h4-5,10-11H,6-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRJYEQAQWEQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC2=CC3=NC(=C(N=C3C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.